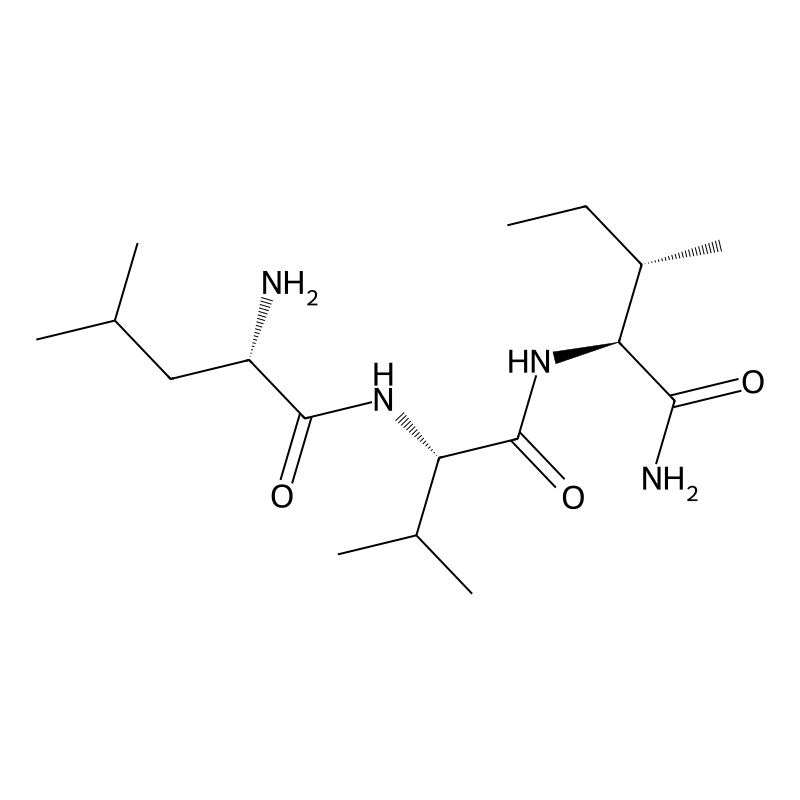Leucyl-valyl-isoleucinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Leucyl-valyl-isoleucinamide is a synthetic oligopeptide composed of three amino acids: leucine, valine, and isoleucine. These amino acids are branched-chain aliphatic amino acids, known for their hydrophobic properties and significant roles in protein structure and function. The compound is characterized by its unique sequence, which influences its biological activity and potential therapeutic applications.
- Hydrolysis: The peptide bond can be cleaved by enzymes such as leucine aminopeptidase, which specifically hydrolyzes the amide bonds in peptides containing leucine .
- Synthesis Reactions: It can be synthesized through solid-phase peptide synthesis or solution-phase methods, where the amino acids are sequentially linked via peptide bonds.
- Modification Reactions: The compound can undergo modifications such as acetylation or methylation to alter its solubility and biological activity.
Leucyl-valyl-isoleucinamide exhibits several biological activities:
- Antinociceptive Effects: Research indicates that it may play a role in pain modulation, potentially blocking antinociception induced by other compounds .
- Enzymatic Interactions: As a substrate for leucine aminopeptidase, it may influence the enzyme's activity and specificity towards other substrates.
- Cellular Effects: Preliminary studies suggest that it may affect cellular processes such as protein synthesis and cell signaling pathways due to its composition of essential amino acids.
The synthesis of leucyl-valyl-isoleucinamide typically involves:
- Solid-Phase Peptide Synthesis:
- Step 1: Attach the first amino acid (leucine) to a solid support.
- Step 2: Sequentially add valine and isoleucine using coupling reagents to form peptide bonds.
- Step 3: Cleave the peptide from the solid support and purify it via chromatography.
- Solution-Phase Synthesis:
- Combine protected amino acids in a suitable solvent with activating agents to facilitate peptide bond formation.
- Deprotect the resulting peptide to yield leucyl-valyl-isoleucinamide.
Leucyl-valyl-isoleucinamide has potential applications in various fields:
- Pharmaceutical Development: Due to its biological activity, it may be explored as a candidate for pain management therapies.
- Nutritional Supplements: Its composition of branched-chain amino acids makes it a candidate for dietary supplements aimed at muscle recovery and growth.
- Research Tools: It can serve as a model compound for studying peptide interactions with enzymes or receptors.
Interaction studies involving leucyl-valyl-isoleucinamide focus on its effects on various biological systems:
- Enzyme Kinetics: Investigations into how this compound interacts with enzymes like leucine aminopeptidase can reveal insights into its metabolic pathways.
- Receptor Binding Studies: Understanding how it binds to specific receptors may help elucidate its mechanism of action in pain modulation.
Leucyl-valyl-isoleucinamide shares structural similarities with other oligopeptides, particularly those containing branched-chain amino acids. Some similar compounds include:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Leucyl-leucine | Two leucine residues | Higher hydrophobicity |
| Valyl-leucine | Valine and leucine | Potentially different biological effects |
| Isoleucyl-leucine | Isoleucine and leucine | May exhibit distinct enzymatic interactions |
Uniqueness of Leucyl-Valyl-Isoleucinamide
Leucyl-valyl-isoleucinamide is unique due to its specific combination of three distinct branched-chain amino acids. This composition not only influences its hydrophobic characteristics but also its potential interactions with enzymes and receptors, setting it apart from other similar compounds. The specific sequence of leucine, valine, and isoleucine may confer unique biological properties that warrant further investigation for therapeutic applications.








